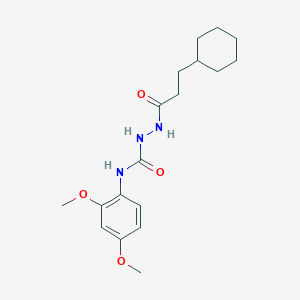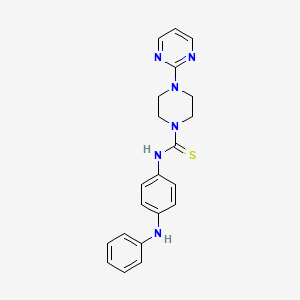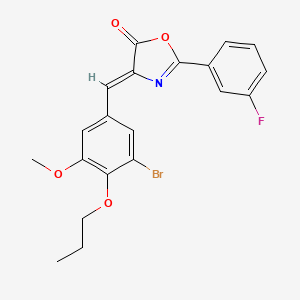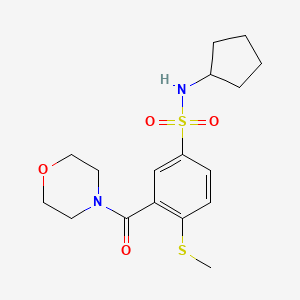
2-(3-cyclohexylpropanoyl)-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide
Overview
Description
2-(3-cyclohexylpropanoyl)-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide, also known as CHPH, is a hydrazinecarboxamide derivative that has been synthesized for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-(3-cyclohexylpropanoyl)-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide involves its binding to the catalytic domain of HDAC6, which inhibits its activity. This inhibition leads to the accumulation of acetylated proteins, which can have various downstream effects on cellular processes.
Biochemical and Physiological Effects:
2-(3-cyclohexylpropanoyl)-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. Additionally, 2-(3-cyclohexylpropanoyl)-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-cyclohexylpropanoyl)-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide in lab experiments is its selectivity for HDAC6, which allows for more specific investigations into the role of HDAC6 in various diseases. However, one limitation is that 2-(3-cyclohexylpropanoyl)-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide may not be effective in all types of cancer, as different cancers have different HDAC expression profiles.
Future Directions
There are several future directions for research on 2-(3-cyclohexylpropanoyl)-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide, including its potential use in combination with other cancer therapies, its effects on other cellular processes beyond HDAC inhibition, and its potential use in the treatment of inflammatory diseases. Additionally, further investigations into the pharmacokinetics and pharmacodynamics of 2-(3-cyclohexylpropanoyl)-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide are needed to determine its potential as a therapeutic agent.
Scientific Research Applications
2-(3-cyclohexylpropanoyl)-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide has been investigated for its potential use in scientific research due to its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in regulating gene expression, and their dysregulation has been implicated in various diseases, including cancer. 2-(3-cyclohexylpropanoyl)-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide has been shown to selectively inhibit HDAC6, which has been suggested to have potential therapeutic benefits in cancer treatment.
properties
IUPAC Name |
1-(3-cyclohexylpropanoylamino)-3-(2,4-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-24-14-9-10-15(16(12-14)25-2)19-18(23)21-20-17(22)11-8-13-6-4-3-5-7-13/h9-10,12-13H,3-8,11H2,1-2H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBYHDMMUWNRBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NNC(=O)CCC2CCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclohexylpropanoyl)-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-fluorophenyl)urea](/img/structure/B4656603.png)

![N-(4-bromo-3-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4656623.png)
![ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate](/img/structure/B4656631.png)


![N-{3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4656653.png)

![1-(4-fluorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole](/img/structure/B4656671.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4656672.png)
![N-(4-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4656673.png)


![ethyl 4-(4-ethoxyphenyl)-5-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4656700.png)